Delphinidin 3-glucoside
Description
Delphinidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3-O-beta-D-glucoside betaine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHPQQLDPAYIJ-PEVLUNPASA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965258 | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50986-17-9, 6906-38-3 | |
| Record name | Delphinidin 3-O-β-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50986-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delphinidin 3-O-glucoside cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN 3-O-GLUCOSIDE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XEQ4P5O4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Delphinidin 3-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Natural Occurrence of Delphinidin 3 Glucoside
Concentration in Different Plant Tissues
Research has shown that the distribution of Delphinidin (B77816) 3-glucoside is often localized to specific plant tissues, most notably the skin or peel of fruits. In eggplant (Solanum melongena), for instance, anthocyanins, with Delphinidin 3-glucoside being a major component, are predominantly found in the peel, while the flesh contains significantly lower amounts. nih.govresearchgate.net Similarly, in grapes (Vitis vinifera), the highest concentrations of anthocyanins, including this compound, are located in the berry skin, with the flesh being almost devoid of these compounds. researchgate.net This differential accumulation is a key determinant of the fruit's visual characteristics. In potato (Solanum tuberosum) varieties with colored tubers, this compound is found in both the skin and the flesh, although the relative concentrations can differ. mdpi.com
Concentration in Different Cultivars
The genetic diversity among plant cultivars leads to substantial differences in their capacity to produce and accumulate this compound. Studies on various fruit and ornamental plant cultivars have quantified these differences, providing valuable data for agricultural and horticultural purposes.
For example, a study on eleven Iranian grape cultivars revealed significant variation in the this compound content in the berry skin. The 'Yaghooti' cultivar exhibited the highest concentration, while the 'Lael' cultivar had the lowest. cabidigitallibrary.org Another investigation of twenty grape varieties found that the this compound content ranged from 80.9 mg/100 g fresh weight in 'Honey Red' to a high of 456.8 mg/100 g fresh weight in the 'Catawba' cultivar. ctv-jve-journal.org
Blackcurrant (Ribes nigrum) cultivars also show a wide range in this compound content. Research on fifteen cultivars demonstrated that the proportion of this compound relative to total anthocyanins varied from 6.1% to 17.9%. nih.gov One study highlighted that among four major anthocyanins, this compound was a significant component, with Delphinidin-3-O-rutinoside being the most prevalent. mdpi.com
In the ornamental plant Hydrangea macrophylla, the intensity of the sepal color is directly related to the concentration of this compound. Cultivars are even classified based on their anthocyanin content, with 'blush' types having as little as 25 µg per gram of fresh sepal, while 'vibrant' cultivars can contain over 300 µg/g. allenpress.com For instance, a study of different Hydrangea cultivars showed that a deep blue variety ('DB') had a total anthocyanin content, with this compound as the primary component, of 1517.87 µg/g, significantly higher than a light blue ('LB') variety at 608.89 µg/g. mdpi.com
The following tables present data on the concentration of this compound in various plant cultivars.
Table 1: Concentration of this compound in Berry Skin of Different Grape Cultivars
| Cultivar | This compound (mg/100 g FW) |
|---|---|
| Catawba | 456.8 |
| Ruby Seedless | Not specified, but high total anthocyanins |
| Campbell Early | Not specified, but high total anthocyanins |
| Honey Red | 80.9 |
| Vidal Black | Not specified, but low total anthocyanins |
| Hongiseul | Not specified |
Source: ctv-jve-journal.org
Table 2: Concentration of this compound in Different Blackcurrant Cultivars (as a percentage of total anthocyanins)
| Cultivar | This compound (%) |
|---|---|
| Ruben | 6.1 - 17.9 |
| Ben Lomond | 6.1 - 17.9 |
| Ben Conan | 6.1 - 17.9 |
| Ceres | 6.1 - 17.9 |
| Moravia | 6.1 - 17.9 |
| Ometa | 6.1 - 17.9 |
| Lota | 6.1 - 17.9 |
| Fokus | 6.1 - 17.9 |
| Tenah | 6.1 - 17.9 |
| Sejanec | 6.1 - 17.9 |
| Consort | 6.1 - 17.9 |
| Triton | 6.1 - 17.9 |
| Ben Hope | 6.1 - 17.9 |
| Ben Gairn | 6.1 - 17.9 |
| Josta (Gooseberry hybrid) | 6.1 - 17.9 |
Source: nih.gov
Table 3: Anthocyanin Content in Sepals of Hydrangea macrophylla Cultivars
| Cultivar Coloration | Anthocyanin Content (µg this compound / g fresh sepal) |
|---|---|
| Blush (very light) | 25 - 60 |
| Remontant and Cold-hardy (light) | 80 - 120 |
| Classic (medium) | 140 - 190 |
| Vivid (deep) | 230 - 270 |
| Vibrant (very deep) | >300 |
Source: allenpress.com
Advanced Analytical Methodologies for Delphinidin 3 Glucoside Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in isolating Delphinidin (B77816) 3-glucoside from complex sample matrices. These methods separate compounds based on their physical and chemical properties, allowing for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the analysis of Delphinidin 3-glucoside. ajevonline.orgresearchgate.net This technique separates compounds based on their affinity for a stationary phase and a mobile phase. The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is particularly useful for identifying anthocyanins that have characteristic absorption maxima around 520 nm. akjournals.comnih.gov
In a typical HPLC analysis of this compound, a reversed-phase C18 column is often employed. ajevonline.orggoogle.com The mobile phase usually consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com The acidic conditions are necessary to maintain the anthocyanin in its stable flavylium (B80283) cation form. researchgate.net The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of various anthocyanins present in a sample. google.com For instance, in an analysis of Reliance grapes, this compound was identified as a major peak. ajevonline.org
The retention time (RT) of this compound is a key parameter for its identification. For example, in one study, Delphinidin-3-O-glucoside had a retention time of 4.53 minutes. unp.edu.ar The quantification is typically achieved by creating a calibration curve using a certified standard of this compound.
Table 1: HPLC-DAD Analysis Parameters for this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | ajevonline.orggoogle.com |
| Mobile Phase | Acidified water and acetonitrile/methanol | google.com |
| Detection Wavelength | ~520 nm | akjournals.comnih.gov |
| Identification | Retention time and UV-Vis spectrum comparison with standard | ajevonline.org |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically less than 2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. nih.gov UPLC is particularly advantageous for separating complex mixtures of anthocyanins, including isomers that may be difficult to resolve by conventional HPLC. mdpi.comlcms.cz
A study developing a rapid UPLC-UV method for anthocyanin analysis in acai and blueberry extracts successfully separated six anthocyanins, including this compound, within five minutes. nih.gov This method used a core-shell particle column with a pentafluorophenyl stationary phase and a gradient elution with 5% formic acid in water and acetonitrile. nih.gov The detection was performed at 520 nm. nih.gov Another UPLC method for analyzing anthocyanins in bilberries demonstrated good sensitivity, with a limit of detection for this compound reported as 1.56 μg/mL and a limit of quantitation of 6.25 μg/mL. thermofisher.com
Table 2: UPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Kinetex PFP (150×2.1mm, 1.7μm) or Acclaim RSLC 120 C18 (2.2 µm) | nih.govthermofisher.com |
| Mobile Phase A | 5% Formic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 0.55 mL/min | nih.gov |
| Detection Wavelength | 520 nm | nih.gov |
| Analysis Time | < 5 minutes | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. akjournals.comnih.govnih.gov For the analysis of this compound, HPTLC methods have been developed for its quantification in various berry extracts. upb.ro
In a typical HPTLC method, silica (B1680970) gel 60 F254 plates are used as the stationary phase. nih.govupb.ro A mixture of solvents, such as ethyl acetate, toluene, water, and formic acid, serves as the mobile phase. upb.ro After development, the plate is evaluated under white light, and densitometric analysis is performed at a specific wavelength, often around 555 nm for this compound. upb.ro A good linear relationship between the peak area and concentration of this compound has been demonstrated, with correlation coefficients (r) often exceeding 0.99. upb.roresearchgate.net One study reported a retention factor (hRF) of 33 for this compound using a mobile phase of ethyl acetate, toluene, water, and formic acid (12:3:0.8:1.2, v/v/v/v). upb.ro
Table 3: HPTLC Method for this compound in Berry Extracts
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates | nih.govupb.ro |
| Mobile Phase | Ethyl acetate, toluene, water, formic acid (12:3:0.8:1.2, v/v/v/v) | upb.ro |
| Detection | Densitometric analysis at 555 nm | upb.ro |
| Correlation Coefficient (r) | ≥ 0.99978 | upb.ro |
| Retention Factor (hRF) | 33 | upb.ro |
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly selective and sensitive method for the identification and quantification of compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS. researchgate.netmtoz-biolabs.com This technique is widely used for the characterization and quantification of this compound in various matrices, including biological samples. researchgate.netnih.gov In LC-MS analysis, after chromatographic separation, the analyte is ionized, and the resulting ions are detected by the mass spectrometer.
For this compound, electrospray ionization (ESI) is a commonly used ionization technique, typically in the positive ion mode. nih.gov The precursor ion for this compound corresponds to its molecular weight, which is m/z 465. unp.edu.armassbank.eu The identification of this compound is confirmed by its characteristic mass spectrum.
Tandem Mass Spectrometry (MS/MS) and Multi-Reaction Monitoring (MRM)
Tandem Mass Spectrometry (MS/MS) takes the analysis a step further by subjecting the precursor ion to fragmentation, generating a unique pattern of product ions. This fragmentation pattern provides structural information and enhances the selectivity of the analysis. For this compound (precursor ion m/z 465), a major product ion is observed at m/z 303. unp.edu.aracs.org This corresponds to the loss of the glucose moiety (a neutral loss of 162 Da). unp.edu.ar
Multi-Reaction Monitoring (MRM) is a highly selective and sensitive quantification mode in tandem mass spectrometry. nih.govacs.org In MRM, specific precursor-to-product ion transitions are monitored. For this compound, the transition of m/z 465 → 303 is typically used for quantification. acs.org This targeted approach minimizes interferences from the sample matrix, allowing for very low limits of detection (LOD) and quantification (LOQ). For instance, an LC-MS/MS method for the simultaneous determination of several anthocyanins, including this compound, in human plasma and urine reported a limit of detection of 0.10 ng/mL for this compound in both matrices. nih.gov
Table 4: Mass Spectrometry Parameters for this compound
| Parameter | Value/Mode | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Precursor Ion (m/z) | 465 | unp.edu.armassbank.eu |
| Product Ion (m/z) | 303 | unp.edu.aracs.org |
| MRM Transition | 465 → 303 | acs.org |
| LOD in Plasma/Urine | 0.10 ng/mL | nih.gov |
Compound Names
High-Resolution Mass Spectrometry (e.g., LTQ-Orbitrap-MS2)
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation and sensitive detection of this compound. creative-proteomics.com Instruments like the LTQ-Orbitrap-MS, a hybrid system combining a linear ion trap and an Orbitrap mass analyzer, offer exceptional mass accuracy and resolution. uochb.czoup.com This capability is critical for differentiating this compound from other structurally similar anthocyanins and matrix components.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are measured with high precision. massbank.eu The LTQ-Orbitrap can achieve ultra-high resolution, which aids in the confident determination of the elemental composition of the molecule. uochb.cz Tandem mass spectrometry (MS2 or MS/MS) experiments provide further structural information by fragmenting the parent ion and analyzing the resulting product ions. researchgate.net For this compound, a characteristic fragmentation pattern involves the loss of the glucose moiety, resulting in a product ion corresponding to the delphinidin aglycone. researchgate.net This precise fragmentation data, combined with high-resolution mass measurements, allows for unambiguous identification. researchgate.netnih.gov
Table 1: Exemplary Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive ESI | massbank.eu |
| Parent Ion [M]+ (m/z) | 465.1028 | massbank.eu |
| Major MS2 Fragment Ion (m/z) | 303.0498 | preprints.org |
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is paramount to obtaining reliable and accurate results in the analysis of this compound. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Solvent-aided extraction is a fundamental and widely used method for isolating this compound from its natural sources. nih.gov The choice of solvent is critical and is based on the polarity of the target compound. nih.gov Polar solvents, such as methanol, ethanol, and water, or mixtures thereof, are commonly employed for the extraction of polar anthocyanins like this compound. nih.gov
To enhance extraction efficiency and stabilize the compound, the extraction solvents are often acidified with weak organic acids like formic acid or acetic acid. nih.govscispace.com The acidic conditions help to maintain the flavylium cation form of the anthocyanin, which is its most stable state. mdpi.com Advanced extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be utilized to improve extraction yields and reduce solvent consumption and extraction time. nih.govnih.govfrontiersin.org
Table 2: Common Solvents for this compound Extraction
| Solvent System | Rationale |
|---|---|
| Acidified Methanol (e.g., with 0.1% HCl or 1% Formic Acid) | High extraction efficiency for polar anthocyanins; acid stabilizes the flavylium cation. scispace.comupb.ro |
| Acidified Ethanol | A less toxic alternative to methanol, also effective for extraction. pfigueiredo.org |
Following initial extraction, solid-phase extraction (SPE) is a crucial step for the cleanup and concentration of this compound from complex extracts. rsc.orgusm.my SPE separates compounds based on their physical and chemical properties as they interact with a solid sorbent. rsc.org
For anthocyanin purification, reversed-phase cartridges, such as C18, are frequently used. scispace.comcreative-proteomics.com The general procedure involves loading the crude extract onto a pre-conditioned cartridge. scispace.com Less polar impurities can be washed away with a weak solvent, while the more polar anthocyanins are retained on the sorbent. scispace.com Subsequently, a stronger solvent, often acidified methanol or ethanol, is used to elute the purified this compound. acs.org This process effectively removes sugars, organic acids, and other interfering compounds, leading to a cleaner and more concentrated sample for analysis. scispace.comrsc.org Ion-exchange SPE can also be employed for enhanced selectivity. rsc.org
Table 3: Typical SPE Protocol for this compound Purification
| Step | Solvent/Solution | Purpose |
|---|---|---|
| Conditioning | Methanol, followed by acidified water (e.g., 0.01% HCl) | To activate the sorbent. scispace.com |
| Sample Loading | Crude extract | To adsorb the analyte and some impurities onto the sorbent. rsc.org |
| Washing | Acidified water or ethyl acetate | To remove highly polar or non-polar interferences. scispace.com |
Method Validation and Performance Evaluation
To ensure the reliability and accuracy of any analytical method for this compound quantification, a thorough validation process is required. This involves assessing several key performance parameters.
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. nih.gov To establish linearity, a series of standard solutions of this compound of known concentrations are prepared and analyzed. creative-proteomics.com A calibration curve is then constructed by plotting the instrument response (e.g., peak area from an HPLC chromatogram) against the corresponding concentration. creative-proteomics.com
The linearity is typically evaluated by the coefficient of determination (R²) of the linear regression analysis of the calibration curve. upb.ro A value of R² ≥ 0.99 is generally considered to indicate good linearity. mdpi.com For instance, a high-performance thin-layer chromatography (HPTLC) method for delphinidin showed a correlation coefficient of 0.99978. upb.roresearchgate.net Similarly, an LC-MS method for anthocyanins reported a regression coefficient (r²) of ≥ 0.99 over a concentration range of 0.04–40 μg/mL. mdpi.com
Table 4: Example of Calibration Curve Data for Anthocyanin Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.5 | 15000 |
| 1.0 | 31000 |
| 5.0 | 155000 |
| 10.0 | 305000 |
| 25.0 | 760000 |
| 50.0 | 1510000 |
This table is for illustrative purposes and does not represent actual experimental data.
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. mdpi.com
Accuracy is often determined through recovery studies, where a known amount of this compound standard is spiked into a sample matrix. rsc.org The sample is then analyzed, and the percentage of the spiked standard that is recovered is calculated. rsc.org Recoveries between 80% and 120% are generally considered acceptable. researchgate.netanalis.com.my For example, one study reported spike recoveries of 100.5% and 100.7% for an anthocyanin, demonstrating excellent method accuracy. rsc.org
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com Repeatability is assessed by analyzing the same sample multiple times on the same day, while intermediate precision is determined by analyzing the sample on different days. mdpi.com Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). An RSD of <15% is generally acceptable. researchgate.net Studies have shown that methods for anthocyanin analysis can achieve high precision, with RSD values for repeatability and intermediate precision often below 10%. mdpi.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Delphinidin |
| Cyanidin (B77932) |
| Petunidin (B3231668) |
| Peonidin |
| Malvidin |
| Pelargonidin (B1210327) |
| Cyanidin 3-O-rutinoside |
| Cyanidin-3-O-glucoside |
| Eriodictyol |
| Gallic acid |
| (+)-catechin |
| Quercetin |
| Malvidin 3-glucoside |
| Delphinidin-3-sambubioside |
| Cyanidin-3-sambubioside |
| Petunidin-3-O-galactoside |
| Cyanidin-3-O-galactoside |
| Cyanidin-3-O-arabinoside |
| Peonidin-3-O-galactoside |
| Peonidin-3-O-arabinoside |
| Malvidin-3-acetylglucoside |
| Malvidin-3-caffeoyl glucoside |
| Petunidin-3-coumaroyl glucoside |
| Malvidin-3-trans-coumaroyl glucoside |
| Delphinidin-3-(4″-p-coumaroyl)-O-rutinoside-5-O-glucoside |
| Ternatins |
| Chebulagic acid |
| Chebulinic acid |
| Malvidin-3-O-rutinoside |
| Delphinidin-3,5-O-digalactoside |
| Delphinidin-3,5-O-diglucoside |
| Delphinidin-3-O-galactoside |
| Delphinidin-3-O-rutinoside |
| Delphinidin-3-O-(p-coumaroyl)glucoside |
| Petunidin-3-O-(p-coumaroyl)glucoside |
| Delphinidin-3-arabinoside |
| Malvidin-3-arabinoside |
| Peonidin 3-glucoside |
| Malvidin 3-glucoside |
| Protocatechuic acid |
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, representing the smallest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these values are highly dependent on the analytical instrumentation employed, the complexity of the sample matrix, and the specific method parameters.
The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), where the LOD is commonly defined as the analyte concentration that produces a signal three times the noise level (S/N = 3), and the LOQ is the concentration that yields a signal ten times the noise level (S/N = 10). thermofisher.com Another approach calculates the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. oup.commdpi.com
Various advanced analytical techniques have been validated for the quantification of this compound, each demonstrating different levels of sensitivity. Methods like High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) are commonly used, while more sensitive techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) combined with tandem mass spectrometry (MS/MS) offer significantly lower detection and quantification limits, making them suitable for analyzing samples with trace amounts of the compound, such as biological fluids. nih.govanalis.com.my
Research findings indicate a wide range of LOD and LOQ values for this compound. For instance, HPLC-based methods applied to extracts might have LODs in the microgram per milliliter (µg/mL) range, whereas highly sensitive LC-MS/MS methods can achieve detection limits in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, particularly in complex matrices like human plasma and urine. nih.govbohrium.com
The sensitivity of analytical methods for this compound varies significantly across different platforms and sample types. The following tables summarize the reported LOD and LOQ values from various studies.
Table 1: LOD and LOQ for this compound using HPLC and UPLC Methods
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| HPLC | Rat Plasma | 47 ng/mL | 213 ng/mL | analis.com.myusm.my |
| UHPLC | Bilberry Supplements | 1.56 µg/mL | 6.25 µg/mL | thermofisher.com |
| u-HPLC-PDA | Grapes | 0.14 mg/kg | 0.42 mg/kg | analis.com.my |
| HPLC-DAD | Soybean | Not specified for D3G | Not specified for D3G | bohrium.com |
This table presents the Limits of Detection (LOD) and Quantification (LOQ) for this compound determined by various High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods in different matrices.
Table 2: LOD and LOQ for this compound using Mass Spectrometry (MS) Methods
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 0.10 ng/mL | Not specified | nih.gov |
| LC-MS/MS | Human Urine | 0.10 ng/mL | Not specified | nih.gov |
| UHPLC-MS | Plasma | <2.3 ng/mL | <8.1 ng/mL | analis.com.mynih.gov |
| LC-MS | Wine Byproducts | 9.0 ng/mL | 27 ng/mL | mdpi.com |
This table showcases the Limits of Detection (LOD) and Quantification (LOQ) for this compound as determined by highly sensitive Mass Spectrometry (MS) based methods in various biological and food matrices.
The data clearly illustrates that methods incorporating mass spectrometry, particularly LC-MS/MS, provide superior sensitivity for the analysis of this compound. An LC-MS/MS method developed for the simultaneous determination of several anthocyanins in human plasma and urine reported an LOD of 0.10 ng/mL for this compound in both matrices. nih.gov In another study using UHPLC-MS, the LOD and LOQ for this compound in plasma were found to be less than 2.3 ng/mL and 8.1 ng/mL, respectively. analis.com.mynih.gov
In contrast, methods based on UV-Vis detection, such as UHPLC with a photodiode array detector, show higher detection limits. For example, a method for analyzing anthocyanins in bilberries reported an LOD of 1.56 µg/mL and an LOQ of 6.25 µg/mL for this compound. thermofisher.com Similarly, a validated HPLC method for rat plasma determined the LOD and LOQ to be 47 ng/mL and 213 ng/mL, respectively. analis.com.myusm.my These differences underscore the importance of selecting the appropriate analytical technique based on the expected concentration of this compound in the sample and the specific requirements of the study.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Delphinidin |
| Cyanidin 3-glucoside |
| Petunidin 3-glucoside |
| Peonidin 3-galactoside |
| Malvidin 3-galactoside |
| Peonidin 3-arabinoside |
| Cyanidin |
| Malvidin |
| Petunidin |
| Peonidin |
| Delphinidin chloride |
| Pelargonidin |
| Pelargonidin 3-glucoside |
| Delphinidin-3,5-O-diglucoside |
| Cyanidin-3,5-O-diglucoside |
| Pelagonidin-3,5-O-diglucoside |
| Malvidin-3,5-O-diglucoside |
| Peonidin-3-O-glucoside |
| Cyanidin-3-(6-malonylglucoside) |
| Delphinidin-3-sambubioside |
| Cyanidin-3-sambubioside |
| Malvidin-3-O-glucoside |
| Acetylcholine |
| Oenin chloride (Malvidin-3-O-glucoside chloride) |
| Kuromanin chloride (Cyanidin-3-O-glucoside chloride) |
| Myrtillin chloride (Delphinidin-3-O-glucoside chloride) |
| Delphinidin 3-galactoside |
| Cyanidin 3-galactoside |
| Pelargonidin-3-O-rutinoside |
| Pelargonidin-3-O-succinyl-glucoside |
| Pelargonidin-3-O-arabinoside |
| Cyanidin-3-O-rutinoside |
| Quercetin 3-O-rutinoside (Rutin) |
| Quercetin 3-O-galactoside |
| Quercetin 3-O-glucoside |
| Kaempferol 3-O-glucoside |
| Isorhamnetin 3-O-glucoside |
| Malvidin 3,5-diglucoside chloride |
| Syringetin 3-O-glucoside |
| Diosmetin |
| Myricetin |
| Kaempferol |
| Isorhamnetin |
| Delphinidin-3-sambudioside-5-glucoside |
| Delphinidin-3,5-diglucoside |
| Cyanidin-3-sambudioside-5-glucoside |
| Cyanidin-3,5-diglucoside |
| Chlorogenic acid |
| Caffeic acid |
| Tuberonic acid glucoside |
| Luteolin-7-O-rutinoside |
| Petunidin 3,5-diglucoside |
Pre Clinical Pharmacokinetics and Bioavailability of Delphinidin 3 Glucoside
Absorption Mechanisms in Pre-clinical Models
The absorption of Delphinidin (B77816) 3-glucoside involves its passage through biological membranes, both in its original form and mediated by specific cellular transporters.
Studies in rat models have demonstrated that Delphinidin 3-glucoside (Dp3G) can be absorbed in its intact glycosylated form. researchgate.netnih.govacs.org Following oral administration, Dp3G appears rapidly in the blood plasma, with detection as early as 15 minutes post-ingestion. researchgate.netnih.govnih.gov The plasma concentration profile of the absorbed Dp3G is characterized by two distinct peaks, occurring at approximately 15 and 60 minutes after administration, after which the levels begin to decrease over time. researchgate.netnih.govnih.gov Despite the decline, a notable plasma level of about 30 nmol/L can be maintained for up to 4 hours. nih.gov This evidence confirms that the compound does not need to be broken down into its aglycone form (delphinidin) before entering systemic circulation. acs.orgnih.gov
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Observation | Source(s) |
|---|---|---|
| Time of First Appearance in Plasma | Within 15 minutes of oral administration | nih.gov, researchgate.net, nih.gov |
| Plasma Concentration Peaks (Tmax) | Biphasic peaks at 15 minutes and 60 minutes | nih.gov, researchgate.net, nih.gov |
| Sustained Plasma Level | Maintained at ~30 nmol/L for up to 4 hours | nih.gov |
| Form Absorbed | Intact glycosylated form | researchgate.net, nih.gov, acs.org |
Role of Membrane Transporters (e.g., Sodium-Dependent Glucose Transporter 1 (SGLT1) in vascular endothelial cells)
The uptake of this compound into certain cells is facilitated by specific transporters. Research on human umbilical vein endothelial cells (HUVECs) has identified the Sodium-Dependent Glucose Transporter 1 (SGLT1) as a key transporter for this anthocyanin. nih.govmedchemexpress.complos.org The transport of Dp3G into these cells is dependent on SGLT1 activity. nih.gov This was demonstrated in experiments where the function of SGLT1 was blocked; suppression of the transporter using its known substrate (glucose), an inhibitor (phlorizin), or through SGLT1-specific siRNA all resulted in the blockage of Dp3G transportation into the cells. nih.gov This highlights a specific, carrier-mediated mechanism for the cellular absorption of this compound.
The transport of this compound into vascular endothelial cells is influenced by several physical and chemical factors. nih.gov In vitro data show that the uptake process is:
Temperature-dependent : The rate of transport is affected by changes in temperature. nih.gov
Concentration-dependent : The amount of Dp3G transported into the cells increases with higher concentrations of the compound. nih.govmedchemexpress.com
Time-dependent : The total uptake of Dp3G increases with the duration of exposure. nih.gov
These characteristics are consistent with a carrier-mediated transport system, such as the SGLT1-facilitated mechanism identified. nih.gov
Table 2: Factors Influencing this compound Uptake in Vascular Endothelial Cells
| Factor | Finding | Implication | Source(s) |
|---|---|---|---|
| Temperature | Uptake is temperature-dependent. | Suggests an active, energy-requiring process. | nih.gov |
| Concentration | Uptake is concentration-dependent. | The rate is proportional to the available amount of Dp3G. | nih.gov |
| Time | Uptake is time-dependent. | Accumulation within the cell occurs over time. | nih.gov |
| SGLT1 Transporter | Inhibition of SGLT1 blocks Dp3G uptake. | Confirms SGLT1 as a primary transporter for Dp3G in these cells. | nih.gov |
Distribution Profile in Animal Models
Once absorbed, this compound and its metabolites are distributed throughout the body via systemic circulation.
Following oral administration in rats, this compound is readily detected in the plasma. nih.govnih.gov As mentioned, it appears quickly and exhibits a biphasic peak concentration profile at 15 and 60 minutes. researchgate.netnih.gov In addition to the intact glycoside, a major metabolite, identified as 4'-O-methyl delphinidin 3-O-beta-d-glucopyranoside, is also found in the plasma. researchgate.netnih.govnih.gov This indicates that methylation is a key metabolic pathway for this compound in rats. researchgate.net Studies on black currant anthocyanins, which include this compound, have confirmed that these compounds are distributed in the blood as glycosylated forms. acs.orgnih.gov
After entering circulation, this compound's metabolites distribute to various tissues. The metabolite 4'-O-methyl Dp3G has been identified in several tissues, with the liver showing particularly high levels. researchgate.netnih.gov
While direct, extensive tissue distribution data for this compound itself is limited, studies on the closely related anthocyanin cyanidin-3-O-glucoside (C3G) provide valuable insights. A pharmacokinetic study in rats that detected a transient presence of Delphinidin-3-O-β-glucoside in plasma also showed that C3G distributes to the kidneys, liver, and brain. nih.gov The distribution of C3G was found to be most rapid in the brain, followed by the liver and then the kidneys. nih.gov Although these specific findings relate to C3G, they suggest that anthocyanins as a class, including potentially this compound, may cross critical biological barriers and distribute to the central nervous system. nih.gov
Metabolism Pathways in Pre-clinical Systems
The metabolic fate of this compound in pre-clinical models involves a series of transformations, primarily enzymatic cleavage of the glycosidic bond, Phase II conjugation reactions, and extensive biotransformation by the gut microbiota. These processes significantly influence the bioavailability and physiological activity of the compound.
Glycosidic Bond Cleavage by Enzymes (e.g., glucosidase, glucuronidase, galactosidase, rhamnosidase)
The initial step in the metabolism of many anthocyanins, including this compound, can involve the cleavage of the glycosidic bond, which releases the aglycone, delphinidin. This hydrolysis is primarily carried out by enzymes present in the small intestine or by the gut microbiota. The intestinal microbiota possesses a wide array of enzymes, such as β-glucosidase, that can hydrolyze the O-glycosidic bond of anthocyanins. nih.gov
While some studies have reported that anthocyanins can be absorbed in their intact glycosidic form, cleavage to the aglycone is a critical step for further metabolism. For instance, the biotransformation of delphinidin glycosides by Bifidobacterium lactis has been shown to produce 3,4,5-trihydroxybenzoic acid (gallic acid), indicating the breakdown of the parent molecule following deglycosylation. mdpi.com However, it is noteworthy that in some pre-clinical studies, the aglycone (delphinidin) is not always detected in plasma after oral administration of this compound, suggesting that the extent of glycosidic cleavage in the upper gastrointestinal tract may be limited, and much of the intact glycoside transits to the colon for microbial metabolism. nih.gov
Phase II Metabolic Conjugation (e.g., Glucuronidation, Methylation)
Following absorption, either in its intact form or as the aglycone, this compound and its derivatives undergo Phase II metabolic conjugation reactions. These reactions, which include glucuronidation and methylation, increase the water solubility of the compounds, facilitating their excretion. nih.gov
In pre-clinical studies with rats, methylation has been identified as a key metabolic pathway for this compound. After oral administration, 4'-O-methyl this compound (MDp3G) was identified as a major metabolite in the plasma and various tissues, particularly the liver. nih.gov Interestingly, methylation appears to be specific, with no detection of 3'-O-methyl Dp3G. nih.gov
Glucuronidation is another important Phase II pathway for anthocyanins. Glucuronide conjugates of delphinidin have been detected in human plasma following the consumption of anthocyanin-rich foods. nih.gov However, a study in rats with delphinidin-3-rutinoside, a different glycoside of delphinidin, did not detect any glucuronidated or sulfated conjugates in the plasma. nih.gov This suggests that the type of sugar moiety attached to the delphinidin core may influence the specific metabolic pathways it undergoes.
Table 1: Key Phase II Metabolites of this compound in Pre-clinical Models
| Metabolite Name | Metabolic Reaction | Tissue/Fluid Detected | Pre-clinical Model |
| 4'-O-methyl this compound (MDp3G) | Methylation | Plasma, Liver | Rat |
| Delphinidin glucuronides | Glucuronidation | Plasma | Human (from anthocyanin intake) |
Role of Gut Microbiota in Biotransformation
The gut microbiota plays a crucial role in the biotransformation of this compound, especially the portion that is not absorbed in the small intestine. It is estimated that a significant percentage of dietary polyphenols reach the colon, where they are extensively metabolized by resident bacteria. nih.gov
Table 2: Phenolic Acid Metabolites from Gut Microbiota Biotransformation of Delphinidin Glycosides
| Parent Compound | Microbial Metabolite |
| Delphinidin-3-rutinoside | Gallic acid, Syringic acid |
| Delphinidin glycosides | 3,4,5-trihydroxybenzoic acid (Gallic acid) |
Enzyme Modulation (e.g., UGTs, GSTs, CBRs)
This compound and its aglycone, delphinidin, have been shown to modulate the activity of various enzymes involved in metabolism and cellular signaling pathways. In pre-clinical studies using adipocytes, this compound was found to increase the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC). mdpi.com This activation of the AMPK signaling pathway leads to the upregulation of fatty acid metabolism genes like carnitine palmitoyltransferase-1 (CPT-1) and silent mating type information regulation 2 homolog 1 (SIRT1), while downregulating key markers of adipogenesis and lipogenesis. mdpi.com
Furthermore, delphinidin, the aglycone, has been reported to modulate the expression of Phase II antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. researchgate.net This pathway is crucial for cellular defense against oxidative stress and involves the upregulation of enzymes such as glutathione (B108866) S-transferases (GSTs). While direct modulation of UDP-glucuronosyltransferases (UGTs) and carbonyl reductases (CBRs) by this compound is not extensively documented in the reviewed literature, its influence on major metabolic and antioxidant enzyme systems is evident.
Excretion Routes in Pre-clinical Models
The elimination of this compound and its metabolites from the body occurs through various routes, with renal excretion being a significant pathway.
Renal Excretion of Intact and Metabolized Forms (e.g., in urine)
Pre-clinical studies in rats have demonstrated that after oral administration, this compound and its metabolites are excreted in the urine. A study on a closely related compound, delphinidin-3-rutinoside, showed that it was primarily excreted in the urine as the unmetabolized, intact form. nih.gov A smaller but significant amount of the methylated metabolite, 4'-O-methyl-delphinidin-3-rutinoside, was also detected in the urine. nih.gov
For the 8-hour period following intake, the urinary excretion of delphinidin-3-rutinoside was approximately 795 nmol, while that of its methylated form was around 12.3 nmol. nih.gov Similarly, studies with other anthocyanins like cyanidin (B77932) 3-glucoside have also confirmed the rapid excretion of methylated metabolites in the urine. nih.gov These findings indicate that the kidneys play a vital role in clearing both the parent this compound and its phase II metabolites from the systemic circulation. The presence of these compounds in urine also makes them potential biomarkers of intake.
Biliary Excretion (e.g., methylated forms)
The excretion of this compound and its derivatives into the bile is a notable component of its metabolic pathway in pre-clinical models. Studies in rats have demonstrated that after oral administration, delphinidin glycosides are excreted into the bile, primarily in a methylated form. nih.gov
In a study involving rats administered delphinidin-3-rutinoside (a related glycoside), the compound was found to be excreted into the bile predominantly as 4'-O-methyl-delphinidin-3-rutinoside. nih.gov Over an 8-hour period following intake, the amount of the methylated form in the bile was significantly higher than that of the intact glycoside. nih.gov Specifically, the excretion of 4'-O-methyl-delphinidin-3-rutinoside was approximately 17.4 nmol, while the intact form was about 1.91 nmol. nih.gov This indicates that methylation is a key metabolic step before biliary excretion. nih.gov The total cumulative excretion of the intact compound and its methylated form in both urine and bile accounted for about 2.67% of the total ingested dose. nih.gov
These findings suggest that while a portion of delphinidin glycosides is absorbed and excreted in urine, biliary excretion of methylated metabolites represents another important elimination route. nih.gov
Table 1: Biliary Excretion of Delphinidin-3-rutinoside and its Methylated Form in Rats (Over 8 hours)
| Compound | Amount Excreted in Bile (nmol) |
|---|---|
| Intact Delphinidin-3-rutinoside | 1.91 ± 0.35 |
| 4'-O-methyl-delphinidin-3-rutinoside | 17.4 ± 8.67 |
Data sourced from a study on delphinidin-3-rutinoside in bile-cannulated rats. nih.gov
Bioavailability and Bioaccessibility Assessments (Pre-clinical Context)
The type of sugar moiety attached to the delphinidin aglycone plays a critical role in determining its stability and bioavailability. frontiersin.orgnih.gov The process of glycosylation, which makes the molecule more stable, is essential for its bioavailability. frontiersin.orgresearchgate.net
Comparative studies in humans have shown clear differences in the bioavailability of delphinidin based on the attached sugar. One study reported that delphinidin-3-O-galactoside had the highest bioavailability at 0.48%. nih.gov This was followed by delphinidin-3-O-glucoside (D3G) and delphinidin-3-O-arabinoside, both of which had a reported bioavailability of 0.14%. nih.gov This suggests that the nature of the sugar directly influences the extent of absorption. frontiersin.org
The mechanism for this difference may relate to interactions with sugar transporters in the gastrointestinal tract. Anthocyanins with a glucose moiety can be actively transported by the sodium-glucose cotransporter 1 (SGLT1), which may facilitate their absorption. mdpi.com The higher bioavailability of the galactoside form suggests it may also have an efficient transport mechanism. frontiersin.org
Table 2: Comparison of Bioavailability for Different Delphinidin Glycosides in Humans
| Delphinidin Glycoside | Reported Bioavailability (%) |
|---|---|
| Delphinidin-3-O-galactoside | 0.48 |
| Delphinidin-3-O-glucoside | 0.14 |
| Delphinidin-3-O-arabinoside | 0.14 |
Data sourced from a study on human subjects. nih.gov
In vitro models simulating gastrointestinal digestion are crucial for assessing the bioaccessibility of this compound, which is its potential for absorption after digestion. These studies consistently show that the compound's stability and, consequently, its bioaccessibility are significantly affected by the digestive process, particularly the conditions in the small intestine. nih.govnih.govnih.gov
This compound is generally stable in the acidic conditions of the stomach. nih.gov Studies on similar anthocyanins like cyanidin-3-O-glucoside (C3G) show quantitative recovery after the simulated gastric phase, indicating that the molecule is well-preserved in this environment. nih.gov
However, the transition to the neutral or slightly alkaline pH of the intestine leads to significant degradation. nih.gov For instance, a study on butterfly pea flower extract, which is rich in this compound, found that only 42.03% of the total anthocyanins remained after the full in vitro digestion process. nih.gov Similarly, studies on C3G showed a decomposition ratio of 70% in intestinal conditions. nih.gov This degradation is a critical factor limiting the amount of the intact compound available for absorption. nih.gov Despite the chemical degradation, the antioxidant capacity of the digested products may persist, suggesting that the metabolites formed also contribute to biological activity. nih.gov
Table 3: Stability and Recovery of Anthocyanins During Simulated Digestion
| Digestion Phase | Compound/Source | Recovery/Stability |
|---|---|---|
| Gastric | Cyanidin-3-O-glucoside | ~102.7% recovery nih.gov |
| Intestinal | Cyanidin-3-O-glucoside | ~30% remaining (70% decomposition) nih.gov |
| Full Digestion | Butterfly Pea Flower Anthocyanins | 42.03% remaining nih.gov |
| Intestinal | Chokeberry Juice Anthocyanins | ~57% recovery of cyanidin-3-glucoside mdpi.com |
Molecular and Cellular Mechanisms of Action of Delphinidin 3 Glucoside Pre Clinical Investigations
Antioxidant Mechanisms
The antioxidant capacity of Delphinidin (B77816) 3-glucoside is a cornerstone of its protective effects observed in various cellular models. This activity is multifaceted, involving direct interaction with reactive oxygen species and modulation of endogenous antioxidant systems.
Reactive Oxygen Species (ROS) Scavenging and Reduction
Delphinidin 3-glucoside has demonstrated significant efficacy in directly scavenging and reducing the production of reactive oxygen species (ROS). In studies involving human umbilical vein endothelial cells (HUVECs), pretreatment with this compound was shown to decrease the generation of ROS and superoxide (B77818) anions. nih.govplos.org This direct antioxidant activity is crucial in mitigating the initial stages of oxidative stress. The ability of this compound to donate hydrogen atoms or transfer electrons to free radicals contributes to its ROS scavenging capabilities. nih.gov Research has shown that this compound can effectively scavenge various radicals, highlighting its broad-spectrum antioxidant potential. researchgate.net
Modulation of Oxidative Stress Markers (e.g., MDA, CAT, GSH-Px, SOD)
Beyond direct scavenging, this compound modulates the activity of key enzymatic and non-enzymatic markers of oxidative stress. In a rabbit model of atherosclerosis, administration of this compound led to a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously enhancing the activities of crucial antioxidant enzymes, including catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and superoxide dismutase (SOD). nih.gov This indicates that this compound not only neutralizes existing oxidative threats but also bolsters the cell's intrinsic antioxidant defense system. nih.gov
Here is a summary of the effects of this compound on oxidative stress markers in a high-fat diet-fed rabbit model:
| Oxidative Stress Marker | Effect of this compound Treatment | Reference |
| Malondialdehyde (MDA) | Decreased | nih.gov |
| Catalase (CAT) | Enhanced activity | nih.gov |
| Glutathione Peroxidase (GSH-Px) | Enhanced activity | nih.gov |
| Superoxide Dismutase (SOD) | Enhanced activity | nih.gov |
Protection Against Oxidative Damage in Cellular Models
The protective effects of this compound against oxidative damage have been extensively documented in various cellular models. In HUVECs exposed to oxidized low-density lipoprotein (oxLDL), a known inducer of oxidative stress, pretreatment with this compound significantly suppressed cell proliferation inhibition and apoptosis. nih.govnih.gov This protective action is attributed to its ability to counteract the harmful effects of oxLDL on cellular integrity. nih.gov Similarly, this compound has been shown to inhibit oxLDL-induced endothelial dysfunction in HUVECs. medchemexpress.com These findings underscore the potential of this compound to protect vascular endothelial cells from oxidative injury, a critical factor in the pathogenesis of atherosclerosis. nih.govnih.gov
Mitochondrial Function Modulation (e.g., Membrane Potential, Permeability Transition Pore)
Mitochondria are central to cellular metabolism and a primary site of ROS production. This compound has been shown to modulate mitochondrial function to mitigate oxidative stress. In HUVECs challenged with oxLDL, this compound attenuated mitochondrial dysfunction by repressing the mitochondrial membrane potential and closing the mitochondrial permeability transition pore (mPTP). nih.govplos.org The opening of the mPTP is a critical event in cell death pathways, and its inhibition by this compound highlights a key mechanism of its cytoprotective effects. nih.govnih.gov By preserving mitochondrial integrity and function, this compound helps to maintain cellular homeostasis in the face of oxidative insults. nih.govnih.gov
Anti-inflammatory Mechanisms
In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α)
Pre-clinical studies have demonstrated the ability of this compound to inhibit the production and expression of several pro-inflammatory cytokines. In a rabbit model of atherosclerosis, this compound treatment was associated with a reduction in inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In silico studies have also suggested that this compound may exert its anti-inflammatory effects by interacting with TNF-α signaling pathways. nih.gov By downregulating these key pro-inflammatory mediators, this compound can help to dampen the inflammatory response, which is implicated in a wide range of chronic diseases. nih.gov
Here is a summary of the effects of this compound on pro-inflammatory mediators in a high-fat diet-fed rabbit model:
| Pro-inflammatory Mediator | Effect of this compound Treatment | Reference |
| Interleukin-1β (IL-1β) | Inhibited | nih.gov |
| Interleukin-6 (IL-6) | Inhibited | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited | nih.gov |
Downregulation of Inflammatory Gene Expression (e.g., NF-κB, VCAM-1, COX-2, iNOS)
This compound has been shown in preclinical studies to exert anti-inflammatory effects by downregulating the expression of key inflammatory genes. This includes the inhibition of nuclear factor-kappa B (NF-κB), a central regulator of inflammation. nih.gov In human articular chondrocytes, delphinidin potently inhibited the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins, in response to the inflammatory cytokine interleukin-1β (IL-1β). nih.gov This inhibitory effect on COX-2 was linked to the suppression of NF-κB activation. nih.gov
Furthermore, delphinidin has demonstrated the ability to block the degradation of IκB-α, a protein that keeps NF-κB inactive. By preventing IκB-α degradation, delphinidin effectively blocks the activation and nuclear translocation of NF-κB/p65, thereby inhibiting the transcription of NF-κB target genes. nih.gov Studies have also shown that delphinidin can suppress the expression of inducible nitric oxide synthase (iNOS), another important pro-inflammatory enzyme. nih.gov The downregulation of these inflammatory genes, including NF-κB, COX-2, and iNOS, underscores the potential of this compound and its aglycone, delphinidin, as a modulator of inflammatory processes at the molecular level.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, AP-1)
This compound and its aglycone, delphinidin, modulate key inflammatory signaling pathways, primarily the NF-κB and activator protein-1 (AP-1) pathways. The therapeutic effects of delphinidin in cancer have been associated with the inhibition of NF-κB signaling and the activation of the AP-1 signaling pathway. nih.gov In human HER-2-positive breast cancer cell lines, delphinidin was found to inhibit the NF-κB signaling pathway, which plays a crucial role in tumor cell survival and proliferation. nih.gov This inhibition was achieved by preventing the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. nih.gov
In the context of osteoarthritis, delphinidin has been observed to inhibit IL-1β-induced activation of NF-κB in human articular chondrocytes. nih.gov This was achieved by modulating the phosphorylation of upstream kinases involved in the NF-κB cascade. nih.gov Specifically, delphinidin was found to inhibit the phosphorylation of IRAK-1, a critical kinase in the IL-1β signaling pathway that leads to NF-κB activation. nih.gov While the primary focus of many studies has been on the NF-κB pathway, the modulation of the AP-1 pathway by delphinidin has also been noted as a significant mechanism contributing to its biological activities. nih.gov
Anti-Proliferative and Apoptosis-Inducing Mechanisms (Cellular/Molecular)
Induction of Apoptosis (e.g., via Caspase-3 activation, p53-mediated pathways, proapoptotic protein modulation)
This compound and its aglycone, delphinidin, have been shown to induce apoptosis in various cancer cell lines through multiple molecular mechanisms. A key mechanism is the activation of caspases, which are central executioners of apoptosis. Studies have demonstrated that delphinidin treatment leads to the activation of caspase-3, a critical effector caspase. nih.govresearchgate.net In human prostate cancer cells, delphinidin increased the activity of caspases-3, -7, and -8. nih.gov
The induction of apoptosis by delphinidin is also frequently mediated by the p53 tumor suppressor protein. nih.gov In human prostate cancer LNCaP cells, delphinidin induces p53-mediated apoptosis by suppressing the activity of histone deacetylase (HDAC), specifically HDAC3. nih.govnih.gov This leads to the acetylation and stabilization of p53, thereby upregulating its pro-apoptotic target genes. nih.govnih.gov
Furthermore, delphinidin modulates the expression of pro-apoptotic and anti-apoptotic proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.net
Cell Cycle Arrest (e.g., G0/G1 and G2/M phases)
This compound and its aglycone, delphinidin, have been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases. nih.gov In human HER-2-positive breast cancer cells, delphinidin was found to induce cell cycle arrest at the G2/M phase. nih.gov This was associated with a decrease in the protein expression of cyclin B1 and Cdk1, key regulators of the G2/M transition. nih.gov
Similarly, in human leukemia Jurkat cells, blackcurrant extract rich in delphinidin-3-O-glucoside induced G2/M phase cell cycle arrest. researchgate.net In human colon cancer HCT-116 cells, delphinidin treatment also resulted in the inhibition of the G2/M phase. nih.gov This effect was accompanied by a dose-dependent reduction in the expression of both cyclin B1 and cell division cycle 2 kinase (cdc2). nih.gov
Conversely, some studies have reported cell cycle arrest in the G0/G1 phase. The varied effects on the cell cycle may be dependent on the specific cancer cell type and the concentration of the compound used. nih.gov
Modulation of Signaling Pathways (e.g., STAT-3, MAPKinase, Akt)
This compound and its aglycone, delphinidin, exert their anti-proliferative and apoptosis-inducing effects by modulating several key signaling pathways, including the STAT-3, MAPKinase (MAPK), and Akt pathways.
In breast cancer, delphinidin-3-glucoside has been shown to inhibit the Akt signaling pathway. nih.gov By inactivating Akt, it can suppress downstream oncogenic signaling. nih.gov In HER-2-positive breast cancer cells, delphinidin inhibited the ERK signaling pathway, a component of the MAPK cascade, by decreasing the phosphorylation of c-Raf, MEK1/2, and ERK1/2. nih.gov It also promoted the activation of the JNK signaling pathway, another branch of the MAPK pathway, which is often associated with the induction of apoptosis. nih.gov
Furthermore, delphinidin has been shown to modulate the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC) cells, where it reduced the phosphorylation of PI3K, Akt, and mTOR. nih.gov In mesenchymal stem cells, delphinidin treatment was associated with lower expression of the transcription factor STAT3. nih.gov The modulation of these critical signaling pathways highlights the multi-targeted nature of delphinidin's anti-cancer effects.
Gene Expression Regulation (e.g., HOTAIR, IRF1, Androgen Receptor)
This compound has been found to regulate the expression of specific genes and non-coding RNAs involved in cancer progression. One significant target is the long non-coding RNA (lncRNA) HOX transcript antisense RNA (HOTAIR). In breast carcinogenesis, delphinidin-3-glucoside treatment effectively down-regulates HOTAIR expression. nih.govnih.gov
The mechanism for this downregulation involves the upstream regulation of the Akt signaling pathway. Delphinidin-3-glucoside inhibits Akt activity, which in turn promotes the expression of interferon regulatory factor-1 (IRF1). nih.gov IRF1 can then bind to the HOTAIR promoter, inhibiting its activity and leading to decreased HOTAIR expression. nih.gov
In the context of prostate cancer, delphinidin-3-glucoside has been shown to inhibit the cell growth induced by dihydrotestosterone (B1667394) (DHT). nih.gov This effect is associated with the abrogation of the nuclear accumulation of the androgen receptor (AR) and reduced expression of steroid 5α-reductase type 1 and prostate-specific antigen, which are induced by DHT. nih.gov While a direct link between delphinidin and HOTAIR's interaction with the androgen receptor has not been explicitly detailed, it is known that HOTAIR can enhance the AR-mediated transcriptional program, and its upregulation is implicated in castration-resistant prostate cancer. nih.govnih.gov
Interactive Data Tables
Table 1: Effects of Delphinidin and this compound on Inflammatory Markers
| Compound | Cell Line | Inflammatory Marker | Effect | Reference |
| Delphinidin | Human Articular Chondrocytes | COX-2 | Downregulation | nih.gov |
| Delphinidin | Human Articular Chondrocytes | iNOS | Downregulation | nih.gov |
| Delphinidin | HER-2-positive Breast Cancer Cells | NF-κB | Inhibition | nih.gov |
| This compound | Mesenchymal Stem Cells | NF-κB | Downregulation | nih.gov |
Table 2: Effects of Delphinidin and this compound on Apoptosis and Cell Cycle
| Compound | Cell Line | Mechanism | Effect | Reference |
| Delphinidin | Human Prostate Cancer (LNCaP) | Caspase-3, -7, -8 | Activation | nih.gov |
| Delphinidin | Human Prostate Cancer (LNCaP) | p53 | Acetylation and Stabilization | nih.gov |
| Delphinidin | Human Colon Cancer (HCT-116) | Bax | Upregulation | nih.gov |
| Delphinidin | Human Colon Cancer (HCT-116) | Bcl-2 | Downregulation | nih.gov |
| Delphinidin | HER-2-positive Breast Cancer Cells | Cell Cycle | G2/M Arrest | nih.gov |
| This compound | Human Leukemia (Jurkat) | Cell Cycle | G2/M Arrest | researchgate.net |
Table 3: Effects of Delphinidin and this compound on Signaling Pathways and Gene Regulation
| Compound | Cell Line/Model | Pathway/Gene | Effect | Reference |
| This compound | Breast Carcinogenesis | Akt/HOTAIR Pathway | Inactivation | nih.gov |
| This compound | Breast Cancer Cells | IRF1 | Upregulation | nih.gov |
| Delphinidin | HER-2-positive Breast Cancer Cells | ERK Pathway | Inhibition | nih.gov |
| Delphinidin | HER-2-positive Breast Cancer Cells | JNK Pathway | Activation | nih.gov |
| Delphinidin | Non-Small Cell Lung Cancer | PI3K/Akt/mTOR Pathway | Inhibition | nih.gov |
| This compound | Prostate Cancer (LNCaP) | Androgen Receptor | Abrogation of Nuclear Accumulation | nih.gov |
Cardiovascular System Modulation (Pre-clinical Investigations)
This compound has been the subject of numerous pre-clinical studies to elucidate its mechanisms of action on the cardiovascular system. These investigations, primarily using in vitro and animal models, have revealed its potential to modulate key pathological processes involved in cardiovascular diseases, such as platelet activation, thrombus formation, endothelial dysfunction, and dyslipidemia.
Platelet Activation and Aggregation Inhibition
Pre-clinical research indicates that this compound can significantly inhibit platelet activation and aggregation, which are critical events in the initiation of thrombosis. Studies have shown that this compound inhibits both human and murine platelet aggregation in platelet-rich plasma and purified platelet preparations. nih.gov This inhibitory effect is mediated through the downregulation of several key markers of platelet activation.
Specifically, this compound has been found to significantly reduce the expression of P-selectin, CD63, and CD40L. nih.gov These molecules are stored in platelet granules (α- and δ-granules) and are rapidly translocated to the platelet surface upon activation, where they mediate interactions with other cells, such as leukocytes and endothelial cells. Furthermore, this compound has been shown to downregulate the expression of the active form of integrin αIIbβ3. nih.gov This integrin, when activated, binds to fibrinogen, leading to platelet aggregation and the formation of a platelet plug. By attenuating the activation of this receptor, this compound effectively reduces the ability of platelets to aggregate. Some studies have also highlighted that other anthocyanins, such as cyanidin-3-glucoside, exert similar antiplatelet effects by inhibiting platelet granule release. jst.go.jp
| Effect of this compound on Platelet Activation Markers | Finding | Reference |
| Platelet Aggregation | Significantly inhibited in human and murine platelets. | nih.gov |
| P-selectin Expression | Significantly inhibited, indicating reduced α-granule release. | nih.gov |
| CD63 Expression | Significantly inhibited, indicating reduced δ-granule release. | nih.gov |
| CD40L Expression | Significantly inhibited, reflecting reduced cytosol protein secretion. | nih.gov |
| Integrin αIIbβ3 Activation | Downregulated, leading to attenuated fibrinogen binding. | nih.gov |
Attenuation of Thrombus Growth (in vitro and animal models)
In addition to inhibiting platelet activation and aggregation, this compound has demonstrated the ability to attenuate the growth of thrombi in both in vitro and in vivo models. In studies using perfusion chambers with human and murine blood, this compound markedly reduced thrombus growth on a collagen-coated surface at both low and high shear rates, which mimic the blood flow conditions in veins and arteries, respectively. nih.govresearchgate.net
Furthermore, intravital microscopy studies in animal models have provided direct evidence of the anti-thrombotic effects of this compound. These studies have shown that the compound decreases platelet deposition at the site of vessel injury, destabilizes existing thrombi, and prolongs the time to complete vessel occlusion. nih.gov In a carotid artery thrombosis model, this compound also significantly inhibited thrombus growth. nih.gov Notably, some research suggests that these anti-thrombotic effects can occur without a significant prolongation of bleeding time, a crucial consideration for antiplatelet agents. mdpi.com
| Pre-clinical Models of Thrombus Growth Attenuation by this compound | Key Findings | Reference |
| In Vitro Perfusion Chamber | Markedly reduced thrombus growth in human and murine blood at both low and high shear rates. | nih.govresearchgate.net |
| Intravital Microscopy (in vivo) | Decreased platelet deposition, destabilized thrombi, and prolonged time to vessel occlusion. | nih.gov |
| Carotid Artery Thrombosis Model (in vivo) | Significantly inhibited thrombus growth. | nih.gov |
Endothelial Dysfunction Mitigation
Endothelial dysfunction, characterized by impaired vasodilation and a pro-inflammatory and pro-thrombotic state, is a key early event in the development of atherosclerosis. Pre-clinical studies have shown that this compound can protect vascular endothelial cells from dysfunction induced by various stimuli, particularly oxidized low-density lipoprotein (oxLDL).
| Mechanisms of Endothelial Dysfunction Mitigation by this compound | Experimental Observation | Reference |
| Protection against oxLDL | Suppressed oxLDL-induced cell proliferation inhibition and apoptosis in HUVECs. | nih.govplos.orgnih.gov |
| Mitochondrial Protection | Attenuated oxLDL-induced mitochondrial dysfunction by decreasing ROS and superoxide anion generation. | nih.gov |
| Cellular Uptake | Transported into endothelial cells via the sodium-dependent glucose transporter SGLT1. | nih.govnih.gov |
Lipid Metabolism Modulation (e.g., Fatty Acid Oxidation Genes)
Dysregulation of lipid metabolism is a cornerstone of many cardiovascular diseases. Pre-clinical evidence suggests that this compound can modulate lipid metabolism at the cellular level. In studies using HepG2 liver cells, this compound was shown to inhibit palmitic acid-induced lipid accumulation. nih.gov This effect was associated with the restoration of the expression of genes involved in fatty acid oxidation. nih.gov
Specifically, this compound has been observed to upregulate the expression of key genes and proteins involved in fatty acid metabolism, such as silent mating type information regulation 2 homolog 1 (SIRT1) and carnitine palmitoyltransferase-1 (CPT-1). nih.govnih.gov SIRT1 is a protein deacetylase that plays a crucial role in metabolic regulation, while CPT-1 is a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By enhancing the expression of these molecules, this compound may promote the breakdown of fatty acids, thereby reducing their accumulation in cells.
| Modulation of Lipid Metabolism by this compound | Molecular Target/Pathway | Observed Effect | Reference |
| Lipid Accumulation | Palmitic acid-induced lipid accumulation in HepG2 cells. | Inhibited | nih.gov |
| Fatty Acid Oxidation Genes | Expression of genes such as ACOX1, ACAA1, ACAA2, and CPT1A. | Restored/Upregulated | nih.gov |
| SIRT1 Expression | Protein expression in adipocytes. | Upregulated | nih.govnih.gov |
| CPT-1 Expression | Protein expression in adipocytes. | Upregulated | nih.govnih.gov |
Signaling Pathway Modulations (e.g., AMPK phosphorylation)
The beneficial cardiovascular effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. One of the most consistently reported targets is the AMP-activated protein kinase (AMPK) pathway. However, the effect of this compound on AMPK phosphorylation appears to be cell-type specific.
In platelets, this compound has been found to reduce the phosphorylation of AMPK. nih.govresearchgate.netplos.org This reduction in AMPK activity may contribute to the observed inhibition of platelet activation and subsequent thrombus formation. nih.govresearchgate.net
Conversely, in other cell types such as endothelial cells and adipocytes, this compound has been shown to increase the phosphorylation and activation of AMPK. nih.govnih.govmdpi.comnih.gov In endothelial cells, AMPK activation by this compound can lead to the upregulation of SIRT1 and subsequent autophagy, which protects the cells from oxLDL-induced injury. nih.gov In adipocytes, the activation of the AMPK pathway is a key mechanism for the anti-adipogenic effects of this compound. nih.govnih.govmdpi.com Furthermore, Delphinidin has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in the context of cardiac hypertrophy. nih.gov
| Cell Type | Effect on AMPK Phosphorylation | Downstream Consequences | Reference |
| Platelets | Decreased | Inhibition of platelet activation and thrombosis. | nih.govresearchgate.netplos.org |
| Endothelial Cells | Increased | Upregulation of SIRT1 and protective autophagy. | nih.gov |
| Adipocytes | Increased | Inhibition of adipogenesis and lipogenesis. | nih.govnih.govmdpi.com |
| Cardiomyocytes | Increased | Attenuation of pathological cardiac hypertrophy. | nih.gov |
Anti-adipogenic and Lipogenesis Regulatory Mechanisms (Cellular/Molecular)
Pre-clinical studies have demonstrated that this compound possesses anti-adipogenic and lipogenesis-regulating properties at the cellular and molecular level. These effects are primarily mediated through the modulation of key transcription factors and signaling pathways that govern the differentiation of pre-adipocytes into mature adipocytes and the synthesis of fatty acids.
In 3T3-L1 pre-adipocytes and primary white adipocytes, this compound has been shown to significantly inhibit the accumulation of lipid droplets in a dose-dependent manner. nih.govnih.gov This is accompanied by the downregulation of key adipogenic and lipogenic markers. nih.govnih.govdoaj.org Specifically, this compound downregulates the expression of peroxisome proliferator-activated receptor gamma (PPARγ), sterol regulatory element-binding transcription factor 1 (SREBP1), and CCAAT/enhancer-binding protein alpha (C/EBPα), which are master regulators of adipogenesis. nih.govnih.govdoaj.org It also reduces the expression of fatty acid synthase (FAS), a key enzyme in lipogenesis. nih.govnih.gov
| Molecular Target | Effect of this compound | Functional Outcome | Reference |
| PPARγ | Downregulated expression | Inhibition of adipocyte differentiation | nih.govnih.govdoaj.org |
| SREBP1 | Downregulated expression | Inhibition of adipogenesis and lipogenesis | nih.govnih.govdoaj.org |
| C/EBPα | Downregulated expression | Inhibition of adipocyte differentiation | nih.govnih.govdoaj.org |
| FAS | Downregulated expression | Reduced fatty acid synthesis | nih.govnih.gov |
| AMPK | Increased phosphorylation (activation) | Inhibition of adipogenesis, promotion of fatty acid oxidation | nih.govnih.govmdpi.com |
| ACC | Increased phosphorylation (inactivation) | Reduced fatty acid synthesis | nih.govmdpi.com |
Inhibition of Lipid Accumulation in Preadipocytes
This compound (D3G), a prominent anthocyanin found in various pigmented fruits and vegetables, has demonstrated significant potential in modulating lipid metabolism at a cellular level. mdpi.comnih.govjapsonline.com Pre-clinical studies utilizing 3T3-L1 preadipocytes, a well-established cell line for studying adipogenesis, have shown that D3G can effectively inhibit the accumulation of lipids in a dose-dependent manner. mdpi.comnih.govnih.gov This inhibitory effect on lipid droplet formation occurs without inducing cytotoxicity, highlighting a targeted mechanism of action. mdpi.comnih.govnih.gov
Research indicates that treatment of 3T3-L1 preadipocytes with D3G leads to a visible reduction in the size and number of lipid droplets. nih.gov This observation is a direct indicator of the compound's ability to interfere with the processes of adipocyte differentiation and lipid storage. mdpi.comnih.gov Similar inhibitory effects on lipid accumulation have also been observed in other cell types, such as HepG2 hepatocytes, where D3G was found to suppress palmitic acid-induced lipid droplet formation. nih.govresearchgate.netelsevierpure.com The consistent findings across different cell models underscore the robust anti-lipogenic properties of this compound.
Downregulation of Adipogenesis and Lipogenesis Markers (e.g., PPARγ, C/EBPα, SREBP1, FAS)
The anti-adipogenic effects of this compound are substantiated by its ability to downregulate key molecular markers of adipogenesis and lipogenesis. mdpi.comnih.gov In 3T3-L1 adipocytes, D3G treatment has been shown to significantly decrease the expression of pivotal transcription factors that govern the differentiation of preadipocytes into mature fat cells. mdpi.comnih.govnih.gov
Specifically, D3G has been found to suppress the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are considered master regulators of adipogenesis. mdpi.comnih.govresearchgate.net By inhibiting these factors, D3G effectively halts the cascade of gene expression required for the development of mature adipocytes. mdpi.comnih.gov
Furthermore, this compound has been observed to downregulate sterol regulatory element-binding transcription factor 1 (SREBP1) and its downstream target, fatty acid synthase (FAS). mdpi.comnih.govnih.gov SREBP1 is a key transcription factor in lipogenesis, and FAS is a crucial enzyme responsible for the synthesis of fatty acids. nih.gov The reduced expression of both SREBP1 and FAS at the translational level provides further evidence of D3G's role in inhibiting the synthesis and accumulation of lipids within cells. nih.gov
| Marker | Effect of this compound | Function |
| PPARγ | Downregulation mdpi.comnih.govresearchgate.net | Master regulator of adipogenesis |
| C/EBPα | Downregulation mdpi.comnih.govresearchgate.net | Key transcription factor in adipocyte differentiation |
| SREBP1 | Downregulation mdpi.comnih.govnih.gov | Regulates genes involved in lipogenesis |
| FAS | Downregulation mdpi.comnih.govnih.gov | Key enzyme in fatty acid synthesis |
Upregulation of Fatty Acid Metabolism Genes (e.g., SIRT1, CPT-1)
In addition to inhibiting lipid storage, this compound actively promotes the breakdown of fats by upregulating genes involved in fatty acid metabolism. mdpi.comnih.gov Studies have demonstrated that D3G treatment increases the protein expression of silent mating type information regulation 2 homolog 1 (SIRT1) and carnitine palmitoyltransferase-1 (CPT-1) in 3T3-L1 adipocytes. mdpi.comnih.govresearchgate.net
SIRT1 is a protein that plays a crucial role in various cellular processes, including the negative regulation of adipogenesis by promoting the breakdown of lipid molecules and reducing fat accumulation. mdpi.com The upregulation of SIRT1 by D3G suggests a mechanism by which it enhances the lysis of fat. mdpi.com
CPT-1 is an essential enzyme for mitochondrial fatty acid oxidation, the process by which fatty acids are broken down to produce energy. mdpi.com The observed dose-dependent increase in CPT-1 expression with D3G treatment points to its role in enhancing the oxidation of fatty acids. mdpi.com This upregulation of fatty acid metabolism genes, in conjunction with the downregulation of lipogenic markers, creates a cellular environment that favors lipid breakdown over storage. mdpi.comnih.gov
Activation of AMPK-mediated Signaling
A central mechanism underlying the metabolic effects of this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.comnih.govnih.gov AMPK acts as a master regulator of cellular energy homeostasis. mdpi.com Research has shown that D3G treatment significantly increases the phosphorylation of AMPK, which is indicative of its activation. mdpi.comnih.gov
Activated AMPK can initiate a cascade of events that lead to reduced adipogenesis and lipogenesis. mdpi.com One of the key downstream targets of AMPK is acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. mdpi.comnih.gov D3G has been shown to increase the phosphorylation of ACC, which inhibits its activity and consequently reduces the synthesis of fatty acids. mdpi.comnih.gov
Furthermore, the activation of AMPK by D3G has been linked to the downregulation of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP1. mdpi.com This suggests that the anti-adipogenic effects of this compound are, at least in part, mediated through the AMPK pathway. mdpi.comnih.gov Studies in both 3T3-L1 cells and primary white adipocytes have confirmed that D3G augments the activation of AMPK and ACC, solidifying the role of this signaling pathway in its mechanism of action. nih.gov
Enzyme and Receptor Modulation
Xanthine (B1682287) Oxidase (XO) Inhibition and Binding Interactions
This compound has been identified as an inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in the production of uric acid. oup.comoup.com Elevated levels of uric acid are associated with conditions such as hyperuricemia and gout. oup.com In a study evaluating the XO inhibitory activities of various anthocyanins, Delphinidin 3-O-sambubioside, a structurally related compound, demonstrated potent inhibition of XO. oup.comoup.comresearchgate.net While this specific study focused on the sambubioside form, it highlights the potential of delphinidin glycosides to act as XO inhibitors. Another study that screened eighteen different monomeric anthocyanins found that this compound (D3G) exhibited a certain level of inhibitory activity against XO. oup.comoup.com
Spectroscopic and computational docking studies have provided insights into the binding interactions between delphinidin glycosides and XO. oup.comoup.com These studies suggest that the anthocyanin can bind to the active site of the enzyme, forming stable interactions, including π–π stacking and hydrogen bonds, with key amino acid residues. oup.comoup.comresearchgate.net This binding prevents the substrate, xanthine, from entering the active pocket, thereby inhibiting the enzyme's catalytic activity. oup.comoup.com Kinetic studies have indicated a mixed type of inhibition. oup.com The ability of this compound and related compounds to inhibit XO suggests a potential therapeutic application in managing conditions associated with high uric acid levels.
| Compound | IC50 for XO Inhibition |
| Delphinidin 3-O-sambubioside | 17.1 μM oup.comoup.comresearchgate.net |
| Allopurinol (B61711) (Positive Control) | 7.2 μM oup.com |
Epidermal Growth Factor Receptor (EGFR) Inhibition
This compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a significant role in cell proliferation and is often implicated in cancer. medchemexpress.com Research has demonstrated that Delphinidin-3-O-glucoside chloride can inhibit EGFR with an IC50 of 2.37 µM. medchemexpress.com
Studies using EGFR-positive breast cancer cells have shown that the aglycone, delphinidin, can inhibit the phosphorylation of EGFR and its downstream signaling pathways, including the activation of PI3K and the phosphorylation of AKT and MAPK. nih.gov Delphinidin also inhibited EGF-induced autophosphorylation of EGFR and cell invasion. nih.gov While this research focused on the aglycone form, the direct inhibitory activity of this compound on EGFR suggests that this compound can also modulate this important cellular receptor. medchemexpress.com The ability to target EGFR highlights a potential mechanism through which this compound may exert antiproliferative effects. medchemexpress.comnih.gov
Histone Deacetylase (HDAC) Activity Modulation
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. mdpi.comyoutube.com This action can alter chromatin structure and modulate gene expression, and dysregulation of HDAC activity is linked to various diseases, including cancer. mdpi.comyoutube.com
Pre-clinical research has shown that Delphinidin, the aglycone of this compound, can modulate HDAC activity. In human prostate cancer cell lines (LNCaP), Delphinidin treatment was found to decrease total HDAC activity. nih.gov Further investigation into its specificity revealed that Delphinidin more potently inhibited the activity of HDAC3 compared to other class I HDACs. nih.govresearchgate.net This suggests a targeted mechanism rather than broad inhibition. The observed effect was dose-dependent, with Delphinidin treatment leading to a significant reduction in HDAC3 protein expression. nih.govresearchgate.net This targeted suppression of HDAC3 activity and expression represents a key molecular mechanism identified in pre-clinical cancer models. nih.gov
Table 1: Research Findings on HDAC Activity Modulation by Delphinidin
| Cell Line | Compound | Finding | Source |
|---|---|---|---|
| LNCaP (Prostate Cancer) | Delphinidin | Decreased total HDAC activity in a dose-dependent manner. | nih.gov |
| LNCaP (Prostate Cancer) | Delphinidin | Specifically inhibited the activity of HDAC3 to a greater extent than other class I HDACs. | nih.govresearchgate.net |
Estrogen Receptor Beta (ERβ) Binding and Phytoestrogen Activity
Phytoestrogens are plant-derived compounds that are structurally similar to 17-β-estradiol, the primary female sex hormone, allowing them to bind to estrogen receptors (ERs). mdpi.com The human body has two main subtypes of these receptors, ERα and ERβ. nih.gov It has been noted that in the progression from normal to neoplastic tissue in certain cancers, the level of the anti-carcinogenic ERβ tends to decrease while the pro-carcinogenic ERα increases. mdpi.com
Many phytoestrogens, such as isoflavones, exhibit a higher binding affinity for ERβ than for ERα. nih.govscielo.br This selective binding is a key area of interest for researchers. mdpi.com Anthocyanins, including Delphinidin and its glycosides, are classified as phytoestrogens. nih.gov Their structural characteristics allow them to interact with estrogen receptors, and like other phytoestrogens, they are investigated for their potential to selectively modulate ERβ activity. mdpi.comnih.gov
Anti-Aging and Healthspan Extension Mechanisms (Model Organisms)
Longevity Enhancement in Caenorhabditis elegans
The nematode Caenorhabditis elegans is a widely used model organism in aging research due to its short lifespan and conserved aging pathways. nih.gov Studies have utilized this model to investigate the effects of this compound (D3G) on longevity.
In one study, supplementation with 100 µM of D3G resulted in a significant 23.4% increase in the mean lifespan of C. elegans under normal conditions. japsonline.comjapsonline.com This extension was comparable to the effect observed with Coenzyme Q10, a well-known antioxidant used as a positive control in aging studies. japsonline.comscienceasia.org However, the D3G supplementation did not affect the average number of eggs laid by the nematodes, suggesting specificity in its physiological effects. japsonline.comjapsonline.com
Table 2: Longevity Enhancement in C. elegans by this compound
| Organism | Compound | Concentration | Outcome | Source |
|---|---|---|---|---|
| C. elegans | This compound | 100 µM | 23.4% increase in mean lifespan. | japsonline.comjapsonline.com |
Protection Against Environmental Stressors (e.g., Oxidative Stress) in Model Systems
Beyond extending lifespan under normal conditions, this compound has been shown to protect C. elegans from specific environmental stressors, particularly oxidative stress. japsonline.comjapsonline.com Oxidative damage is a known contributor to the aging process. japsonline.com
When C. elegans were exposed to oxidative stress induced by hydrogen peroxide (H₂O₂), supplementation with 100 µM of D3G significantly increased their mean lifespan and improved a key healthspan indicator, the pharyngeal pumping rate. japsonline.comjapsonline.com This demonstrates a protective effect against oxidative damage. The proposed mechanisms for this protection include the direct neutralization of reactive oxygen species (ROS) and the potential activation of the organism's inherent antioxidant defense pathways. japsonline.comjapsonline.com Interestingly, the protective effects of D3G were specific to oxidative stress; the compound did not significantly extend lifespan in nematodes exposed to heat or UVA stressors. japsonline.comjapsonline.com
Table 3: Protective Effects of this compound Against Oxidative Stress in C. elegans
| Stressor | Compound | Key Findings | Source |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | This compound (100 µM) | Significantly prolonged mean lifespan compared to the control group exposed to H₂O₂ alone. | japsonline.comjapsonline.com |
| Hydrogen Peroxide (H₂O₂) | This compound (100 µM) | Augmented the pharyngeal pumping rate, a healthspan marker. | japsonline.comjapsonline.com |
Structure Activity Relationship Sar Studies of Delphinidin 3 Glucoside and Its Analogues
Influence of Aglycone Hydroxylation and Methoxylation on Biological Activity
The degree of hydroxylation and methoxylation on the aglycone portion of anthocyanins, particularly the B-ring, is a key determinant of their biological activity. For Delphinidin (B77816) and its glycosides, the number and position of hydroxyl (-OH) groups are paramount.
Research consistently demonstrates that a higher number of hydroxyl groups on the B-ring correlates with increased antioxidant activity. nih.gov Delphinidin, with its three hydroxyl groups on the B-ring, exhibits stronger antioxidant potential compared to cyanidin (B77932) (two -OH groups) and pelargonidin (B1210327) (one -OH group). nih.gov This enhanced activity is attributed to the greater capacity for hydrogen or electron donation, which is fundamental to neutralizing free radicals. nih.gov Consequently, Delphinidin 3-glucoside, compared to cyanidin 3-O-glucoside, has shown an enhanced ability to stimulate insulin (B600854) secretion and a greater capacity to inhibit the viability of certain cancer cells. nih.gov
The substitution of hydroxyl groups with methoxy (B1213986) (-OCH3) groups generally leads to a decrease in antioxidant activity. nih.gov This is because methoxylation reduces the hydrogen-donating ability of the molecule. For instance, the antioxidant activity of anthocyanidins has been observed to decrease in the order of delphinidin > petunidin (B3231668) > malvidin, which corresponds to an increasing degree of methoxylation on the B-ring. nih.gov
Role of Glycosylation Pattern (Type, Site, and Number of Sugar Moieties)
Glycosylation, the attachment of sugar moieties to the anthocyanidin core, significantly modulates the biological properties of this compound, including its stability, bioavailability, and interaction with enzymes and receptors.
Differential Effects of Sugar Moieties on Enzyme Inhibition
The nature of the sugar moiety can have a pronounced effect on the enzyme inhibitory activity of delphinidin glycosides. For example, in the context of α-glucosidase inhibition, a key target in managing diabetes, delphinidin itself is a potent inhibitor. However, the addition of a sugar moiety at the C3 position, as in this compound and Delphinidin 3-galactoside, weakens this inhibitory effect. nih.gov This suggests that the free hydroxyl group at the C3 position is important for the interaction with the enzyme's active site. nih.gov
Furthermore, the number of sugar moieties also plays a crucial role. Delphinidin-3,5-diglucoside, with two sugar groups, shows a drastic decrease in α-glucosidase inhibition, indicating that increased bulkiness from multiple sugar substitutions can create steric hindrance, negatively impacting the binding to the enzyme. nih.gov In contrast, for some other enzymes, the presence of a disaccharide at the C3 position has been shown to enhance inhibitory activity. For instance, cyanidin-3-rutinoside (B1257026) (with a disaccharide) was a more potent inhibitor of intestinal sucrose (B13894) than cyanidin-3-glucoside (with a monosaccharide). mdpi.com
| Compound | Glycosylation Pattern | IC50 (μM) | Relative Inhibitory Potency |
|---|---|---|---|
| Delphinidin | Aglycone | Not specified in provided text | Highest |
| Delphinidin-3-glucoside | 3-O-glucose | 364.32 ± 15.19 | Lower |
| Delphinidin-3-galactoside | 3-O-galactose | 368.87 ± 13.81 | Lower |
| Delphinidin-3,5-diglucoside | 3,5-di-O-glucose | No inhibitory action observed | Weakest |
Glycosylation Effects on Stability and in vivo Behavior
Glycosylation is a critical factor for the stability and in vivo behavior of this compound. The sugar moiety protects the unstable aglycone from degradation, particularly at neutral and alkaline pH. usm.my This increased stability is crucial for its absorption and distribution in the body. While glycosylation can sometimes reduce the in vitro biological activity of delphinidin, the enhanced stability often translates to improved bioavailability and, consequently, a more significant in vivo effect. nih.govresearchgate.net For instance, the glycosylation of delphinidin has been associated with improved stability, which is a key factor for its health-promoting activities. mdpi.com
Significance of the B-Ring Structure for Biological Potency
The B-ring of this compound is a critical pharmacophore for its biological activity. The number and arrangement of hydroxyl groups on this ring directly influence its antioxidant capacity and its ability to interact with various biological targets.
The three hydroxyl groups at the 3', 4', and 5' positions of the B-ring are essential for the potent α-glucosidase inhibitory activity of delphinidin. nih.gov These groups can form hydrogen bonds with the active site of the enzyme, contributing to a strong binding interaction. nih.gov This tri-hydroxyl configuration is a key feature that distinguishes delphinidin from other anthocyanidins and contributes to its superior biological potency in many assays. nih.gov For example, the cytotoxicity of this compound against certain cancer cells is thought to be due to the ortho trihydroxylated moiety in the B-ring. mdpi.com
Conformational Analysis and Molecular Docking Insights
Computational methods, including conformational analysis and molecular docking, have provided valuable insights into the structure-activity relationships of this compound. These studies help to visualize and predict how the molecule interacts with biological targets at an atomic level.
Molecular docking studies have confirmed the importance of the B-ring's hydroxyl groups in the binding of delphinidin to enzymes like α-glucosidase. nih.gov These simulations show that the trihydroxyl moieties form crucial hydrogen bonds within the enzyme's active site, explaining the potent inhibitory activity of the aglycone. nih.gov
Furthermore, docking studies on other targets, such as the glucokinase regulatory protein (GKRP), have shown that delphinidin can bind with high affinity, suggesting its potential as a GKRP inhibitor. nih.gov Virtual docking also indicates that the sugar moiety of delphinidin glycosides may not effectively interact with the active sites of some targets, which aligns with the experimental observation of reduced activity upon glycosylation in certain cases. nih.gov For instance, molecular docking of delphinidin-3-O-galactoside with tyrosinase revealed a strong binding affinity through hydrogen bonding and van der Waals forces, corroborating experimental findings of its inhibitory effect on the enzyme. nih.gov
Ligand-Protein Interactions (e.g., with Xanthine (B1682287) Oxidase, CYP3A4)
The interaction of this compound and its analogues with various proteins is a critical area of study for understanding their biological activities. The nature of these interactions, governed by the compound's structural features, dictates its potential as an enzyme inhibitor or modulator. Computational and in vitro studies have provided significant insights into the binding of these anthocyanins to key enzymes such as Xanthine Oxidase and Cytochrome P450 3A4.
Interaction with Xanthine Oxidase (XO)
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the conversion of xanthine to uric acid. oup.com Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. oup.com Flavonoids, including anthocyanins like this compound, have been investigated as potential XO inhibitors. nih.gov
The structure-activity relationship (SAR) for flavonoid inhibition of XO indicates that certain structural features are essential for high inhibitory activity. These include the hydroxyl groups at the C-5 and C-7 positions and the double bond between C-2 and C-3 of the C-ring, which contribute to a planar structure advantageous for binding. nih.govnottingham.ac.uk Conversely, glycosylation, the attachment of a sugar moiety, generally reduces the inhibitory activity of flavonoids, as the bulky sugar group can hinder access to the enzyme's active site. nih.govnottingham.ac.uk
In a comparative study of 18 different anthocyanins, this compound (D3G) was found to exhibit inhibitory activity against XO. oup.comoup.com The inhibitory potential of anthocyanins on XO is closely related to the structure of the B-ring and the type of glycoside attached. oup.comresearchgate.net For instance, an analogue, Delphinidin-3-O-sambubioside (D3S), demonstrated particularly potent inhibitory activity, with an IC50 value of 17.1 μM, which is comparable to the drug allopurinol (B61711) (IC50 = 7.2 μM). oup.comoup.com
Computational docking studies on Delphinidin-3-O-sambubioside revealed that it binds effectively within the active pocket of XO. oup.comoup.com The stability of this binding is attributed to noncovalent interactions, including π–π stacking and hydrogen bonds with key amino acid residues, which prevent the substrate from entering the active site. oup.comresearchgate.net These findings suggest a common mechanism for delphinidin glycosides, where the aglycone structure drives the inhibitory action while the sugar moiety modulates the binding affinity.
| Compound | Abbreviation | XO Inhibitory Activity (IC50 in μM) |
|---|---|---|
| Delphinidin-3-O-sambubioside | D3S | 17.1 |
| This compound | D3G | <2000 |
| Allopurinol (Positive Control) | N/A | 7.2 |
Interaction with Cytochrome P450 3A4 (CYP3A4)
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 50% of clinically prescribed drugs. nih.govmdpi.com Inhibition of CYP3A4 by natural compounds like flavonoids can lead to significant drug-herb interactions, potentially altering drug efficacy and safety. nih.govmdpi.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have been employed to elucidate the inhibitory effects of anthocyanins on CYP3A4. nih.gov These studies indicate that the bioactivity is primarily attributable to the aglycone portion of the molecule, not the sugar moiety. nih.gov The presence and number of sugar residues are considered a "structural prerequisite" for a decrease in the inhibitory effect on CYP3A4. nih.gov
For this compound, molecular docking studies predicted a binding free energy (ΔG) of -6.31 kcal/mol and a predicted inhibition constant (Ki) of 23.72 μM. nih.gov The interaction model suggests that the aglycone, Delphinidin, binds more effectively to the enzyme's active site. This is supported by its more favorable binding energy (ΔG = -6.5 kcal/mol) compared to its glycosylated form. nih.gov This trend, where glycosylation reduces inhibitory potential, is also observed with other anthocyanins, highlighting the steric hindrance imposed by the sugar group in the active site of CYP3A4. nih.gov
| Compound | Predicted Binding Affinity (ΔG in kcal/mol) | Predicted Inhibition Constant (Ki in μM) |
|---|---|---|
| This compound | -6.31 | 23.72 |
| Delphinidin | -6.50 | 17.32 |
| Cyanidin-3-glucoside | -5.50 | 93.65 |
| Malvidin-3-glucoside | -5.28 | 134.71 |
| Peonidin-3-glucoside | -6.82 | 10.07 |
Emerging Research Frontiers and Methodological Challenges
Development of Advanced Delivery Systems for Enhanced Bioavailability in Pre-clinical Models
A primary obstacle in harnessing the potential of Delphinidin (B77816) 3-glucoside is its modest bioavailability and stability in vivo. researchgate.net To address this, researchers are actively developing advanced delivery systems designed to protect the molecule from degradation and improve its absorption and delivery to target tissues.
One promising approach involves the use of cyclodextrin complexes . A study focused on creating a well-tolerated cyclodextrin-delphinidin (CD-DEL) complex demonstrated significantly enhanced solubility and stability in aqueous solutions. researchgate.net In preclinical models of inflammatory pain, systemic administration of this complex effectively reversed mechanical and heat hyperalgesia, showcasing the potential of this delivery system. researchgate.net
Another innovative strategy is the encapsulation of delphinidin within small extracellular vesicles (sEVs) . This method leverages the natural properties of sEVs to enhance both the stability and efficacy of the compound. researchgate.net By packaging delphinidin within these vesicles, researchers aim to improve its delivery and protect it from metabolic breakdown, thereby increasing its therapeutic window. researchgate.net Other related research on similar anthocyanins has explored the use of composite nanogels , suggesting a potential avenue for Delphinidin 3-glucoside as well. nih.gov These systems are part of a broader effort in flavonoid research to use various nanocarriers, including liposomes and micelles, to improve drug solubility and efficacy. researchgate.netmdpi.comgenesispub.org
| Delivery System | Primary Advantage | Pre-clinical Application/Finding |
| Cyclodextrin Complex | Enhanced solubility and stability researchgate.net | Reversed mechanical and heat hyperalgesia in an inflammatory pain model researchgate.net |
| Small Extracellular Vesicles (sEVs) | Enhanced stability and efficacy researchgate.net | Shown to inhibit angiogenesis in human aortic endothelial cells researchgate.net |
| Nanogels | Potential for controlled release | Explored for related anthocyanins like cyanidin-3-O-glucoside nih.gov |
Comprehensive Omics Approaches (Genomics, Proteomics, Metabolomics) to Unravel Mechanisms
To move beyond observational studies and understand the precise molecular pathways influenced by this compound, researchers are increasingly employing comprehensive "omics" technologies. mdpi.comfrontiersin.org These systems-level approaches provide a holistic view of the biological changes induced by the compound.
Metabolomics and Transcriptomics: An integrated analysis of these two approaches in cowpea pods identified this compound as a major accumulated anthocyanin. nih.gov This research successfully linked the accumulation of the compound to the differential expression of specific genes, revealing key transcriptional regulators (like VuMYB90) involved in its biosynthesis. nih.gov
Multi-omics Integration (Genomics, Proteomics, Metabolomics): In a study on tea plants (Camellia sinensis), a combined analysis of the metabolome, transcriptome, and proteome was used to investigate the differences in flavonoid content between purple and green varieties. oup.com This multi-omics approach revealed that the high levels of this compound in purple shoots were correlated with the increased expression of specific genes and enzymes, such as UDP-Glc flavonoid 3-O-glucosyl transferase (UF3GT), which is crucial for the final step of its synthesis. nih.govoup.com Such studies provide a detailed blueprint of the compound's biosynthesis and regulation at multiple biological levels. oup.com These approaches are critical as they can reveal that changes at the gene level may not always correlate directly with protein or metabolite levels due to complex post-transcriptional and post-translational regulations. mdpi.com
Interdisciplinary Research Integrating Plant Science, Biochemistry, and Pharmacology
The complexity of this compound necessitates a research approach that transcends traditional disciplinary boundaries. The integration of plant science, biochemistry, and pharmacology is proving essential for a comprehensive understanding, from the compound's origin in plants to its ultimate effects in biological systems.
Plant Science: Research in this field focuses on the biosynthesis of this compound. Studies have identified the key enzymes and genetic pathways responsible for its production in various plants, such as tea and cowpea. nih.govoup.comfrontiersin.org This knowledge is fundamental for understanding how agricultural or environmental factors might influence the concentration of this compound in food sources.
Biochemistry: Biochemists investigate the molecular mechanisms of this compound's action. This includes studying its antioxidant properties, its ability to modulate signaling pathways (such as PI3K/Akt and MAPK), and its interaction with specific proteins and enzymes. nih.govmdpi.com For instance, biochemical studies have shown that this compound can inhibit platelet activation by reducing the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). plos.org
Pharmacology: Pharmacological studies evaluate the physiological effects of this compound in preclinical models of disease. This research has demonstrated its potential in attenuating atherosclerosis, thrombosis, and inflammation. plos.orgnih.gov For example, in a rabbit model of atherosclerosis, oral administration of the compound was found to improve lipid metabolism and alleviate oxidative stress and inflammation. nih.gov
The synergy between these fields is evident: plant science identifies rich sources and biosynthetic pathways, biochemistry elucidates the mechanisms of action, and pharmacology validates the therapeutic potential in vivo.
Challenges in Standardizing Research Methodologies for Complex Phytochemicals
A significant hurdle in the study of this compound, and phytochemicals in general, is the lack of standardized research methodologies. This can lead to variability in results and difficulty in comparing findings across different studies.
Key challenges include:
Extraction and Purity: The methods used to extract this compound from plant sources can vary significantly, potentially leading to degradation or the co-extraction of other compounds that could influence experimental outcomes. phytojournal.comresearchgate.net Establishing standardized and validated extraction protocols is crucial.
Quantification and Identification: Accurate quantification requires robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC). oup.com However, variations in methods and the lack of universally accepted reference standards can lead to discrepancies. The quality control of herbal medicines requires multiple steps to ensure consistency. who.int
Batch-to-Batch Consistency: The concentration of this compound in plant extracts can be affected by numerous factors, including plant variety, growing conditions, and harvest time. who.int This natural variability makes it challenging to ensure batch-to-batch consistency for research purposes, which is essential for reproducibility.
Chemical Complexity: Phytochemical extracts are inherently complex mixtures. It is critical to confirm the identity and purity of the compound being studied to ensure that the observed biological effects are attributable to this compound and not other co-occurring molecules. phytojournal.com
Addressing these challenges through the development of pharmacopoeial standards and harmonized, validated methods is essential for enhancing the credibility and reliability of research on this compound and other complex phytochemicals. ijprajournal.com
Conclusion
Synthesis of Current Academic Understandings of Delphinidin (B77816) 3-glucoside
Delphinidin 3-glucoside stands out as a significant anthocyanin with a well-characterized chemical structure and a broad distribution in the human diet. Its stability is highly pH and temperature-dependent, a critical factor for its application and biological activity. The biosynthetic pathway is well-elucidated, culminating in a specific glycosylation step by UF3GT. Pharmacokinetic studies reveal rapid but limited absorption, with methylation being a key metabolic step. Pre-clinical research has firmly established its potent antioxidant and anti-inflammatory activities, primarily through the modulation of the NF-κB and MAPK signaling pathways. These fundamental activities underpin its demonstrated potential in cardioprotection, by inhibiting platelet aggregation and protecting endothelial integrity, and in metabolic health, by inhibiting adipogenesis and activating the master metabolic regulator, AMPK.
Broader Implications for Phytochemical Research
The study of this compound highlights several key themes in phytochemical research. It underscores the importance of understanding not just the parent compound but also its metabolites, as demonstrated by the activity of its methylated forms. It serves as a model for investigating how environmental factors like pH and temperature can dramatically alter the structure and function of a natural compound. Furthermore, the extensive research into its biological activities reinforces the concept of pleiotropic effects, where a single dietary compound can influence multiple critical signaling pathways (e.g., NF-κB, AMPK) relevant to a wide range of chronic diseases. This body of work encourages a continued focus on dietary flavonoids as powerful modulators of human health and disease.
Q & A
Q. How is Delphinidin 3-glucoside identified and quantified in plant extracts?
this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (LC-MS). For quantification, calibration curves are constructed using purified standards, and peaks are integrated at specific wavelengths (e.g., 520 nm for anthocyanins). Stability during extraction requires acidic conditions (e.g., 1% HCl in methanol) to prevent degradation. Purity validation (>95%) is confirmed via NMR and high-resolution MS .
Q. What are the key factors influencing the stability of this compound in experimental settings?
Stability is affected by pH, temperature, and light exposure. Acidic conditions (pH 1–3) stabilize the flavylium cation form, while neutral or alkaline conditions promote degradation. Storage at -20°C in dark conditions is critical for long-term preservation. Studies on food matrices (e.g., blue maize snacks) highlight thermal degradation during processing, necessitating controlled heating protocols .
Q. Which analytical methods are recommended for distinguishing this compound from its isomers?
Advanced LC-MS/MS with electrospray ionization (ESI) is used to differentiate isomers based on fragmentation patterns. For example, this compound-5-(6'-malonylglucoside) can be resolved using reverse-phase C18 columns and gradient elution with formic acid/acetonitrile. Structural confirmation requires nuclear Overhauser effect (NOE) correlations via NMR .
Advanced Research Questions
Q. How do experimental designs account for correlations between this compound biosynthesis and gene expression?
Transcriptomic studies correlate anthocyanin synthase (ANS) and flavonoid 3',5'-hydroxylase (F3'5'H) expression with this compound accumulation. For example, in mung bean sprouts, qRT-PCR analysis of 32 samples (3 replicates per genotype) revealed a positive correlation (r > 0.8) between ANS expression and this compound content. Experimental designs must include biological replicates and normalization to housekeeping genes (e.g., actin) to reduce variability .
Q. What methodological challenges arise when studying this compound’s antiviral mechanisms in cell culture?
In vitro antiviral assays require careful dose optimization to balance efficacy and cytotoxicity. For instance, bilberry-derived this compound inhibited herpesviruses at non-cytotoxic concentrations (IC₅₀: 10–50 µM), validated via plaque reduction assays. Challenges include maintaining anthocyanin stability in cell media (pH 7.4) and using sham-treated controls to account for pH-induced artifacts .
Q. How can researchers address contradictions in this compound’s antioxidant capacity across studies?
Discrepancies often stem from assay choice (e.g., DPPH vs. ORAC) and sample preparation. A standardized protocol involves:
- Radical scavenging assays : Use Trolox equivalents for quantification.
- Cell-based models : Measure ROS reduction in pre-treated cells (e.g., H₂O₂-induced oxidative stress).
- Statistical rigor : Apply multivariate analysis to control for co-occurring polyphenols (e.g., rutin) that may confound results .
Q. What strategies optimize this compound extraction from complex matrices like plant tissues?
A hybrid solvent system (e.g., methanol:water:formic acid, 70:30:1 v/v) maximizes yield while minimizing pigment degradation. Ultrasonic-assisted extraction (UAE) at 40°C for 20 minutes improves efficiency by 15–20% compared to maceration. Post-extraction, solid-phase extraction (SPE) with C18 cartridges removes sugars and organic acids .
Q. How do researchers validate the role of this compound in cellular metabolism using knockout models?
Arabidopsis thaliana mutants lacking dihydroflavonol 4-reductase (DFR) or ANS are used to study anthocyanin-deficient phenotypes. Complementation assays with exogenous this compound (10–100 µM) can rescue metabolic phenotypes, measured via LC-MS and transcriptomics. Controls include wild-type lines and solvent-only treatments .
Methodological Considerations
- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, centrifugation parameters) must be included in supplementary materials to enable replication .
- Data Contradictions : Use meta-analysis frameworks to reconcile divergent findings, emphasizing variables like cultivar differences or extraction methodologies .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to Open Access mandates for raw data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
